molecular formula C17H16N2OS B15381474 5-(2-(Benzyloxy)-5-methylphenyl)thiazol-2-amine

5-(2-(Benzyloxy)-5-methylphenyl)thiazol-2-amine

Cat. No.: B15381474
M. Wt: 296.4 g/mol
InChI Key: ZYWNOZHYAPAXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(Benzyloxy)-5-methylphenyl)thiazol-2-amine is a useful research compound. Its molecular formula is C17H16N2OS and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Introduction

The compound 5-(2-(Benzyloxy)-5-methylphenyl)thiazol-2-amine is a member of the thiazole derivative family, which has garnered significant attention due to its diverse biological activities. Thiazole compounds are known for their potential in medicinal chemistry, particularly in anticancer, anti-inflammatory, and antimicrobial applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound includes a thiazole ring fused with a benzene moiety substituted at specific positions. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired thiazole derivative.

Table 1: Structural Overview

ComponentDescription
Molecular FormulaC16H16N2OS
Molecular Weight284.37 g/mol
Key Functional GroupsThiazole, Amine, Benzyloxy
Synthesis MethodMulti-step organic synthesis

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the thiazole structure can enhance its interaction with various cancer-related proteins and pathways.

  • Mechanism of Action : The compound may exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the AKT and ERK pathways. These pathways are crucial for cancer cell growth and metastasis.
  • Case Study : A study involving similar thiazole derivatives demonstrated that they could induce apoptosis in cancer cells while inhibiting migration and proliferation. For example, compounds with structural similarities to this compound showed IC50 values in the low micromolar range against various cancer cell lines (e.g., A431, A549) .

Anti-inflammatory Activity

Thiazole derivatives have also been recognized for their anti-inflammatory properties. The ability to modulate inflammatory cytokines such as IL-6 and TNF-α is particularly notable.

  • Mechanism of Action : The compound may inhibit the release or activity of pro-inflammatory cytokines, thus reducing inflammation associated with chronic diseases.
  • Research Findings : In vitro studies have indicated that certain thiazole derivatives can significantly lower cytokine levels in activated macrophages, suggesting their potential use in treating inflammatory conditions .

Antimicrobial Activity

Thiazole compounds have demonstrated antimicrobial effects against various pathogens. This includes antibacterial and antifungal activities.

  • Mechanism of Action : The antimicrobial activity is often linked to the disruption of microbial cell membranes or interference with metabolic pathways.
  • Case Studies : Several studies have reported on the efficacy of thiazole derivatives against resistant strains of bacteria and fungi, highlighting their potential as novel antimicrobial agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicity of this compound is crucial for its development as a therapeutic agent.

Table 2: Pharmacokinetic Properties

PropertyDescription
AbsorptionModerate absorption in biological systems
DistributionWide distribution due to lipophilicity
MetabolismPrimarily hepatic metabolism
ExcretionRenal excretion

Toxicity Studies

Initial toxicity assessments suggest that while some thiazole derivatives exhibit cytotoxicity towards cancer cells, they maintain a favorable safety profile against normal cells at therapeutic doses . Further studies are necessary to establish comprehensive safety data.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

5-(5-methyl-2-phenylmethoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H16N2OS/c1-12-7-8-15(20-11-13-5-3-2-4-6-13)14(9-12)16-10-19-17(18)21-16/h2-10H,11H2,1H3,(H2,18,19)

InChI Key

ZYWNOZHYAPAXOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C3=CN=C(S3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.